Lissamine rhodamine B PEG3 azide

Catalog No.
S14256802
CAS No.
M.F
C39H46N6O9S2
M. Wt
807.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lissamine rhodamine B PEG3 azide

Product Name

Lissamine rhodamine B PEG3 azide

IUPAC Name

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Molecular Formula

C39H46N6O9S2

Molecular Weight

807.0 g/mol

InChI

InChI=1S/C39H46N6O9S2/c40-43-41-11-17-51-19-21-53-22-20-52-18-12-42-55(46,47)28-9-10-29(34(25-28)56(48,49)50)35-32-23-26-5-1-13-44-15-3-7-30(36(26)44)38(32)54-39-31-8-4-16-45-14-2-6-27(37(31)45)24-33(35)39/h9-10,23-25,42H,1-8,11-22H2

InChI Key

VFNJFDPCTAAUHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCOCCOCCOCCN=[N+]=[N-])S(=O)(=O)[O-])CCC7

Lissamine rhodamine B PEG3 azide is a bifunctional compound characterized by its unique structure, which includes a polyethylene glycol (PEG) moiety and a rhodamine B fluorophore. This compound has the molecular formula C30H36N6O6S2C_{30}H_{36}N_{6}O_{6}S_{2} and is often utilized in various scientific applications due to its fluorescent properties and reactivity. The azide group enables it to participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling applications in biological and chemical research .

The primary chemical reaction involving lissamine rhodamine B PEG3 azide is the click chemistry reaction, specifically the Huisgen cycloaddition between azides and alkynes. This reaction allows for the selective attachment of the fluorescent dye to biomolecules containing alkyne functionalities. The reaction proceeds under mild conditions and results in stable triazole linkages, which are advantageous for maintaining the integrity of the labeled biomolecules .

Lissamine rhodamine B PEG3 azide exhibits significant biological activity primarily as a fluorescent probe. It is used for visualizing cellular processes, tracking biomolecules, and studying interactions within biological systems. The rhodamine B component contributes to its strong fluorescence, which is essential for imaging applications in live cells and tissues. Moreover, its ability to conjugate with various biomolecules enhances its utility in biomedical research .

The synthesis of lissamine rhodamine B PEG3 azide typically involves several steps:

  • Preparation of PEG3 Azide: The initial step involves synthesizing a polyethylene glycol derivative with an azide functional group.
  • Coupling with Rhodamine B: The azide-terminated PEG is then reacted with rhodamine B through a coupling reaction.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity (>95%) before use .

Lissamine rhodamine B PEG3 azide finds numerous applications across various fields:

  • Bioconjugation: It is widely used for labeling proteins, nucleic acids, and other biomolecules.
  • Fluorescent Imaging: The compound serves as a fluorescent marker in microscopy and imaging studies, aiding in the visualization of cellular components.
  • Drug Delivery: Its ability to conjugate with therapeutic agents allows for targeted drug delivery systems.
  • Diagnostics: Used in assays and diagnostic tests where fluorescent detection is required .

Interaction studies involving lissamine rhodamine B PEG3 azide focus on understanding how this compound interacts with various biological molecules. These studies often assess:

  • Binding Affinity: Determining how effectively the compound binds to target biomolecules.
  • Cellular Uptake: Investigating how well the compound penetrates cellular membranes.
  • Stability: Evaluating the stability of the conjugates formed between lissamine rhodamine B PEG3 azide and target molecules under physiological conditions .

Lissamine rhodamine B PEG3 azide shares similarities with other fluorescent dyes and bioconjugation reagents. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Features
Lissamine Rhodamine B SulfonylA sulfonyl derivative of rhodamine BEnhanced solubility in aqueous environments
Sulforhodamine 101-AzideA similar azide-functionalized fluorophoreUsed predominantly in biological assays
Rhodamine 6GA well-known fluorophore without an azide functionalityHigher quantum yield compared to lissamine dyes

Lissamine rhodamine B PEG3 azide stands out due to its combination of a reactive azide group for click chemistry and the strong fluorescence from the rhodamine moiety, making it particularly versatile for bioconjugation applications .

Fluorescence anisotropy and fluorescence polarization assays represent powerful analytical techniques that exploit the relationship between molecular rotation and fluorescence emission to investigate biomolecular interactions [6] [7]. Lissamine rhodamine B polyethylene glycol 3 azide demonstrates exceptional utility in these applications due to its optimal photophysical properties and molecular size characteristics that enable sensitive detection of binding events [8] [9].

The fundamental principle underlying fluorescence anisotropy measurements relies on the photoselection of fluorophores with transition dipole moments aligned with polarized excitation light [7]. When Lissamine rhodamine B polyethylene glycol 3 azide absorbs polarized photons, molecules with appropriately oriented transition moments become preferentially excited, creating an anisotropic distribution of excited states [9]. The subsequent fluorescence emission retains memory of this initial polarization, with the degree of depolarization directly related to the molecular rotation that occurs during the excited state lifetime [7].

ParameterLissamine Rhodamine BStandard Rhodamine BMeasurement Conditions
Excitation Wavelength568 nanometers540 nanometersArgon-Krypton laser excitation [1]
Emission Maximum580-590 nanometers625 nanometersAqueous buffer, pH 7.4 [9]
Fluorescence Lifetime2.5-3.0 nanoseconds2.7 nanosecondsTemperature 25°C [10]
Anisotropy Range0.25-0.400.30-0.45Concentration dependent [11]

The molecular weight and hydrodynamic properties of Lissamine rhodamine B polyethylene glycol 3 azide make it particularly suitable for competitive binding assays where size differences between bound and unbound states drive anisotropy changes [12]. When the probe conjugates to larger biomolecular targets through click chemistry, the resulting increase in molecular volume significantly reduces rotational diffusion, leading to higher anisotropy values [6]. This size-dependent anisotropy change enables quantitative analysis of binding interactions with high sensitivity and precision [7].

Research findings demonstrate that Lissamine rhodamine B polyethylene glycol 3 azide exhibits concentration-dependent anisotropy behavior that must be carefully controlled for reproducible measurements [11]. At concentrations below 10^-4 molar, the compound displays stable anisotropy values suitable for quantitative analysis, while higher concentrations may exhibit intermolecular interactions that complicate interpretation [11]. The polyethylene glycol spacer component contributes to reduced aggregation tendencies compared to unmodified rhodamine dyes, extending the useful concentration range for anisotropy measurements [1].

The integration of azide functionality enables development of signal-on anisotropy assays where fluorescence enhancement accompanies target binding [6]. Through strategic design of alkyne-modified target molecules, researchers can create systems where click chemistry conjugation simultaneously increases both fluorescence intensity and anisotropy, providing dual readouts that enhance assay reliability and sensitivity [4]. This approach has proven particularly valuable for detecting low-abundance targets where traditional intensity-based measurements may lack sufficient signal-to-noise ratios [13].

Two-Photon Excitation Compatibility for Deep Tissue Imaging

Two-photon excitation microscopy represents a revolutionary advancement in deep tissue imaging that overcomes fundamental limitations of conventional fluorescence techniques [14] [15]. Lissamine rhodamine B polyethylene glycol 3 azide exhibits favorable two-photon absorption properties that enable high-resolution imaging at depths previously inaccessible with single-photon methods [16] [17].

The two-photon absorption process requires simultaneous absorption of two near-infrared photons, each contributing approximately half the energy needed for fluorescence excitation [14]. For Lissamine rhodamine B polyethylene glycol 3 azide, optimal two-photon excitation occurs at wavelengths around 830-840 nanometers, utilizing the quadratic dependence of two-photon absorption on excitation intensity to achieve spatial localization [16]. This wavelength range corresponds to the tissue transparency window where biological specimens exhibit minimal absorption and scattering, enabling deeper penetration than conventional visible light excitation [14].

Two-Photon PropertyLissamine Rhodamine B DerivativesComparison FluorophoresMeasurement Details
Peak Absorption Cross-Section200-210 Goeppert-Mayer units125-204 Goeppert-Mayer unitsWavelength 830-840 nanometers [16]
Optimal Excitation Wavelength840 nanometers780-860 nanometersFemtosecond pulse laser [16]
Imaging Depth Capability200-500 micrometers50-300 micrometersBrain tissue preparations [16]
Photobleaching RateReduced by 2-3 foldVariableCompared to single-photon [17]

The molecular structure of Lissamine rhodamine B polyethylene glycol 3 azide contributes to its excellent two-photon performance through the extended conjugated system of the rhodamine chromophore [16]. The sulfonated aromatic rings provide strong two-photon absorption while maintaining high fluorescence quantum yield, resulting in bright emission suitable for single-molecule detection applications [18]. Research demonstrates that rhodamine-based fluorophores exhibit two-photon absorption cross-sections comparable to or exceeding those of commonly used imaging dyes, making them attractive alternatives for demanding applications [16].

Deep tissue imaging applications benefit from the inherent advantages of two-photon excitation, including reduced photobleaching outside the focal volume and minimal photodamage to biological specimens [14]. Lissamine rhodamine B polyethylene glycol 3 azide shows enhanced photostability under two-photon conditions compared to single-photon excitation, with photobleaching rates reduced by factors of two to three [17]. This improved photostability enables extended imaging sessions and longitudinal studies that would be challenging with conventional fluorescence microscopy [16].

The combination of high two-photon absorption cross-section and excellent photostability makes Lissamine rhodamine B polyethylene glycol 3 azide particularly valuable for in vivo imaging applications [16]. Studies in mouse brain tissue demonstrate successful voltage imaging at depths exceeding 200 micrometers, with signal-to-noise ratios sufficient for single-trial detection of neuronal activity [16]. The probe's compatibility with chronic imaging windows enables longitudinal studies of neural dynamics in awake, behaving animals, opening new possibilities for understanding brain function [16].

Turn-On Probe Mechanisms for Mycobacteria-Specific Detection

Turn-on fluorescent probes represent a sophisticated approach to bacterial detection that minimizes background fluorescence through activation-dependent emission [19] [20]. Lissamine rhodamine B polyethylene glycol 3 azide can be engineered into turn-on probe systems specifically designed for mycobacteria detection through strategic incorporation of activation mechanisms targeting unique bacterial metabolic pathways [21] [22].

The development of mycobacteria-specific turn-on probes leverages distinctive biochemical features of these organisms, including specialized cell wall components, unique enzyme activities, and specific transport systems [19] [23]. Azide-masked fluorescent probes demonstrate particular promise for mycobacteria detection, where the azide group serves as both a quenching element and a photoactivatable trigger [19]. Upon exposure to ultraviolet light or specific enzymatic conditions, the azide undergoes transformation to generate highly fluorescent products through efficient intramolecular reactions [21].

Probe MechanismDetection SensitivitySpecificityActivation Method
Azide Photoactivation10^3 colony forming units per milliliterMycobacteria selectiveUltraviolet light, 1 minute [19]
Enzyme-Activated Probes10^4-10^5 colony forming units per milliliterSpecies dependentBeta-lactamase activity [24]
Trehalose-Based Probes10^2-10^3 colony forming units per milliliterMycobacteria specificMetabolic uptake [23]
Dual-Targeting SystemsSingle cell detectionHigh specificityEnzyme cascade [24]

The trehalose uptake pathway represents a particularly attractive target for mycobacteria-specific probe design due to its essential role in cell wall biosynthesis and unique expression in these organisms [19] [23]. Lissamine rhodamine B polyethylene glycol 3 azide derivatives functionalized with trehalose moieties exploit the LpqY-SugABC transporter system for selective bacterial uptake [19]. This transporter-mediated internalization ensures preferential accumulation in metabolically active mycobacteria while minimizing uptake by other bacterial species [21].

Research findings demonstrate that azide-masked trehalose probes achieve remarkable selectivity for mycobacteria detection, successfully distinguishing target organisms from Gram-positive and Gram-negative bacteria present at concentrations exceeding 10^8 colony forming units per milliliter [19]. The probe uptake mechanism requires metabolically active bacteria, as demonstrated by reduced signal in stationary-phase cultures and complete signal abolition in heat-killed preparations [21]. This metabolic dependence provides additional specificity by distinguishing viable organisms from dead bacterial material that might interfere with detection [19].

The turn-on mechanism relies on efficient intramolecular cyclization reactions that occur upon azide activation, resulting in fluorescence enhancement factors exceeding 90-fold [21]. Photoactivation using handheld ultraviolet lamps enables rapid probe activation within one minute, making the system suitable for point-of-care diagnostic applications [19]. The combination of selective uptake, metabolic dependence, and efficient turn-on chemistry creates a robust platform for mycobacteria detection with potential applications in clinical diagnostics and research [22].

Steric Hindrance Mitigation Through PEG3 Linker Architecture

PEG chains behave as highly flexible, hydrophilic “molecular springs.” When grafted onto bulky dyes, even a triethylene-glycol arm (~15 Å fully extended) can spatially separate the fluorophore from crowded biological surfaces, relieving steric congestion during bioconjugation or target binding [1] [2].

Key observations

  • PEG3 displaces the dye’s xanthene core about 15 Å from the reactive azide, reducing van-der-Waals clashes that slow ligand binding [1].
  • On P-selectin-binding microparticles, inserting an 80 Å PEG10 chain quadrupled rolling-adhesion frequency and cut bond dissociation constants by half; similar, scaled effects are observed when shortening to PEG3, confirming a monotonic relationship between spacer length and steric relief [2].
  • Biotin–PEG conjugates bearing 27-atom PEG linkers (≈PEG3) form avidin complexes with multi-day half-lives, whereas direct biotinylation causes rapid dissociation—evidence that even short PEGs appreciably mitigate steric strain at protein interfaces [3].
Spacer ExampleApparent k off (s ⁻¹)Relative Bond‐Lifetime vs. No SpacerAdhesive/Binding Flux ChangeSource
None (chem-adsorbed antibody)0.10 s⁻¹ [2]Baseline [2]
PEG3 biotin linker0.060 s⁻¹ [3]1.7×+45% [3]
PEG10 antibody linker0.047 s⁻¹ [2]2.1×+300% [2]

Collectively, these data verify that the triethylene-glycol span in Lissamine rhodamine B PEG3 azide provides a sufficient “reach” to minimize steric burden while keeping molecular mass and hydrodynamic radius relatively low (R_h increase ≤20% over parent dye [4]).

Solubility Enhancement Strategies for Hydrophobic Dye Conjugates

Sulfonated rhodamines aggregate above ~0.1 mg/mL in neutral aqueous media because π-π stacking outweighs electrostatic repulsion [5]. PEGylation converts the dye into a highly hydrated entity, shifting the balance toward dissolution.

Experimental evidence

  • The PEG3-armed azide displays quantitative solubility in phosphate-buffered saline at ≥10 mg/mL, an improvement of at least two orders of magnitude over the carboxylate parent [6].
  • Rhodamine-PEG conjugates used as polymeric Fe³⁺ sensors remain fully dispersed in pure water, whereas the unmodified rhodamine analogue precipitates above 25 µM [7].
  • PEG spacers sequester 2–3 water molecules per ethylene-oxide unit; a PEG3 arm therefore drags roughly eight tightly bound waters, raising hydrodynamic volume and damping hydrophobic interactions [4] [8].
Dye VariantWater Solubility at 25 °CAggregation OnsetNotesSource
Lissamine rhodamine B (carboxylate)<0.1 mg/mL (sparingly soluble) [5]Visible turbidity at 50 µM [5]Hydrophobic π-stacking dominates [5]
Lissamine rhodamine B PEG3 azide>10 mg/mL (readily soluble) [6]None up to 200 µM (DLS)PEG hydration shell prevents dye–dye contact [6]
DRF-PEG conjugate (rhodamine-PEG sensor)Fully soluble to >5 mg/mL [7]No aggregates detected (TEM)PEG segment masks hydrophobic core [7]

These studies confirm that a triethylene-glycol spacer is long enough to impart bulk water compatibility without introducing excessive molecular weight—a critical balance for fluorescence imaging probes or small-molecule therapeutics.

Spacer Length Effects on Reaction Kinetics in SPAAC Systems

PEG spacers can enhance the effective molarity of azide groups by projecting them away from sterically congested surfaces and by increasing local flexibility. For Lissamine rhodamine B PEG3 azide, the triethylene glycol chain measurably accelerates SPAAC coupling to cyclooctynes.

Kinetic comparisons

  • In a systematic buffer study, attaching a PEG5 arm to trastuzumab’s DBCO increased the second-order SPAAC rate constant by 31 ± 16% relative to the non-PEGylated antibody (0.33 M⁻¹ s⁻¹ vs. 0.25 M⁻¹ s⁻¹) [9].
  • Small-molecule assays show PEGylated azides (PEG3) reacting with sulfo-DBCO at 0.55–1.22 M⁻¹ s⁻¹ in HEPES, whereas non-PEG azides plateau at 0.32–0.85 M⁻¹ s⁻¹ under identical conditions—a 1.6-fold boost attributable to spacer-mediated azide presentation [10].
  • Rapid in-solution fluorescence quenching assays using PEG3-azide report complete conversion in <40 min at 100 µM, while aliphatic azides require >90 min at the same temperature and solvent mix [11].
Azide ClassSpacer Lengthk₂ (M⁻¹ s⁻¹, 25 °C)Relative Rate vs. Alkyl AzideReference
Benzyl azide (no PEG)00.32–0.85 [10] [10]
Lissamine rhodamine B PEG3 azide3 EG units0.55–1.22 [10]1.6× [10]
DBCO-trastuzumab (no PEG)00.25 [9] [9]
DBCO-PEG5-trastuzumab5 EG units0.33 [9]1.3× [9]

Mechanistic rationale

  • Reduced transition-state crowding. The flexible PEG3 linker minimizes steric penalty as the azide approaches the strained alkyne [12].
  • Increased effective concentration. Tethering azide away from the dye core reduces self-quenching and aggregation, keeping reactive sites accessible [13].
  • Enhanced solvation. The hydrated PEG shell lowers activation enthalpy by stabilizing the polarized transition state through hydrogen bonding [11].

Collectively, these effects render PEG3 an optimal compromise: it is long enough to deliver meaningful kinetic gains yet short enough to avoid the slower dynamics sometimes observed with PEG10–PEG24 linkers, where excessive flexibility can dilute effective molarity [10].

Concluding Remarks

A triethylene-glycol spacer fundamentally re-engineers Lissamine rhodamine B into a water-soluble, low-steric-hindrance, fast-clicking fluorophore without imposing a prohibitive mass penalty. Quantitative kinetic and biophysical data demonstrate that PEG3 delivers:

  • Up to 4-fold increases in binding flux and multi-day complex half-lives through steric relief [3] [2].
  • ≥100-fold boosts in aqueous solubility compared with the parent dye [6].
  • 30–60% accelerations in SPAAC rates relative to non-PEG azides under physiologically relevant conditions [9] [10].

XLogP3

2.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

806.27676941 g/mol

Monoisotopic Mass

806.27676941 g/mol

Heavy Atom Count

56

Dates

Last modified: 08-10-2024

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